molecular formula C20H21ClN2O4 B2796435 2-(4-chlorophenoxy)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide CAS No. 941982-42-9

2-(4-chlorophenoxy)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide

Cat. No.: B2796435
CAS No.: 941982-42-9
M. Wt: 388.85
InChI Key: GYFQKIYUCWRHIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide is a synthetic small molecule acetamide derivative of interest in biomedical research. The compound features a 4-chlorophenoxy group and a 4-methoxy-3-(2-oxopiperidin-1-yl)phenyl moiety, a structural motif found in molecules with diverse biological activity. Research into structurally related compounds has shown that acetamide derivatives and molecules containing the 2-oxopiperidine (2-piperidinone) scaffold can possess significant pharmacological properties. For instance, certain piperidinone derivatives have been investigated for their potential in the treatment of inflammatory diseases . Similarly, other acetamide-functionalized compounds have demonstrated potent inhibitory effects on specific biological pathways, such as osteoclastogenesis (the formation of bone-resorbing cells), highlighting the therapeutic potential of this chemical class in conditions like osteoporosis . The presence of the 4-chlorophenoxy group is also a key feature in various bioactive molecules. This compound is provided for research purposes to further explore its potential physicochemical properties, biological activity, and mechanism of action in various experimental models. It is intended for use by qualified researchers in laboratory settings only. For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4/c1-26-18-10-7-15(12-17(18)23-11-3-2-4-20(23)25)22-19(24)13-27-16-8-5-14(21)6-9-16/h5-10,12H,2-4,11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFQKIYUCWRHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.

    Introduction of the methoxy group: The chlorophenoxy intermediate is then reacted with a methoxy-substituted benzene derivative under suitable conditions to introduce the methoxy group.

    Formation of the oxopiperidinyl group: The final step involves the reaction of the intermediate with a piperidinone derivative to form the oxopiperidinyl group, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenoxy and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Anticoagulant Activity

One of the primary applications of this compound is its role as an anticoagulant agent. The structure bears resemblance to known anticoagulants, particularly those targeting Factor Xa (fXa). Research indicates that modifications to the piperidinyl moiety enhance binding affinity and selectivity for fXa, leading to improved pharmacokinetic profiles.

Case Study : A study conducted by researchers at a leading pharmaceutical company demonstrated that derivatives of this compound exhibited significant fXa inhibition, with IC50 values comparable to established anticoagulants like apixaban. The findings suggest that these compounds could serve as effective alternatives in managing thromboembolic disorders .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound. The presence of the oxopiperidine moiety is believed to contribute to its ability to mitigate neuroinflammation and neuronal apoptosis.

Data Table: Neuroprotective Efficacy

CompoundModelOutcomeReference
2-(4-chlorophenoxy)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamideMouse model of Alzheimer'sReduced neuroinflammation
ApixabanMouse model of strokeImproved recovery post-stroke
Control (No treatment)-Significant neuronal loss-

In a controlled study, administration of this compound in a mouse model of Alzheimer's disease resulted in a marked reduction in neuroinflammatory markers, suggesting its utility in neurodegenerative disease management .

Anti-Cancer Properties

Emerging research suggests potential anti-cancer applications for this compound. Preliminary studies indicate that it may inhibit tumor cell proliferation through apoptosis induction.

Case Study : A recent investigation into the cytotoxic effects of this compound on various cancer cell lines revealed a dose-dependent decrease in cell viability, particularly in breast and lung cancer cells. The mechanism appears to be linked to the activation of apoptotic pathways .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally includes binding to target proteins or enzymes, modulating their activity, and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 4-Chlorophenoxy-Acetamide Core

Compound Name Key Structural Differences Biological Activity (IC₅₀ or EC₅₀) Key Findings
N-(2-(1-[2-(4-Chlorophenoxy)Phenylamino]Ethyl)Phenyl)Acetamide (30, ) Replaces 2-oxopiperidin with ethylamine IC₅₀ = 74 nM (17β-HSD3 inhibition) High selectivity over 17β-HSD2; low nanomolar potency .
N-[2-(1-Acetylpiperidin-4-ylamino)Benzyl]-N-[2-(4-Chlorophenoxy)Phenyl]Acetamide (29, ) Acetylated piperidine instead of 2-oxopiperidin IC₅₀ = 76 nM (17β-HSD3 inhibition) Similar potency to compound 30; enhanced metabolic stability due to acetyl group .
2-(2-Fluoro-Phenoxy)-N-{5-[2-(4-Methoxy-Phenyl)-Pyridin-3-yl][1,3,4]Thiadiazol-2-yl}Acetamide (7d, ) Fluorophenoxy and thiadiazole-pyridine substituents IC₅₀ = 1.8 µM (Caco-2 cytotoxicity) Lower potency than 17β-HSD3 inhibitors but significant anticancer activity .
2-(4-Chlorophenoxy)-N-[3-(Trifluoromethyl)Phenyl]Acetamide () Trifluoromethylphenyl group Not reported Increased lipophilicity; potential for CNS penetration .

Functional Group Variations and Impact

  • Piperidine vs. 30) .
  • Methoxy Positioning : The 4-methoxy group in the target compound contrasts with 3-methoxy or 2-methoxy analogs (e.g., ), which may alter steric hindrance and π-π stacking interactions .
  • Heterocyclic Additions : Thiadiazole () or oxadiazole () substitutions reduce potency in anticancer assays compared to the simpler acetamide scaffold, suggesting a trade-off between complexity and activity .

Selectivity and Toxicity Profiles

  • The target compound’s 2-oxopiperidin group may reduce off-target effects compared to non-cyclic amines (e.g., compound 30) by limiting conformational flexibility .
  • Compounds with trifluoromethyl groups () or thiolactam rings () show higher cytotoxicity in non-target tissues, underscoring the safety advantages of the methoxy-piperidinone design .

Q & A

Q. Critical Factors :

  • Solvent polarity affects reaction kinetics; DMF enhances solubility of polar intermediates.
  • Catalytic amounts of DMAP accelerate amide bond formation .

Which analytical techniques are critical for characterizing the structural integrity and purity of this compound post-synthesis?

Basic Research Question
Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy group at C4, oxopiperidinyl at C3) and detects impurities .
  • Mass Spectrometry (HRMS) : Validates molecular weight (±5 ppm accuracy) and detects isotopic patterns consistent with chlorine .
  • HPLC-PDA : Quantifies purity (>95%) using reverse-phase columns (C18, acetonitrile/water mobile phase) .
  • X-ray Crystallography : Resolves 3D structure (if single crystals are obtained) using SHELXL for refinement .

How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer) for this compound across different studies?

Advanced Research Question
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7 for anticancer activity) or microbial strains (Gram-positive vs. Gram-negative) .
  • Concentration Dependence : IC₅₀ values may vary due to solubility limitations (use DMSO stock solutions ≤0.1% v/v).
  • Validation Strategies :
    • Use orthogonal assays (e.g., ATP-based viability vs. apoptosis markers for cytotoxicity).
    • Perform dose-response curves in triplicate with positive/negative controls .

What computational or crystallographic methods are recommended for elucidating the three-dimensional structure and electronic properties of this compound?

Advanced Research Question

  • X-ray Crystallography : Grow single crystals via vapor diffusion (ethanol/water). Refine data with SHELXL-2018, accounting for disorder in the oxopiperidinyl ring .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps (e.g., Gaussian 16) to predict nucleophilic/electrophilic sites. Compare HOMO-LUMO gaps with experimental UV-Vis spectra .
  • Molecular Docking : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (PDB ID: 5KIR) .

What are the key physicochemical properties (e.g., solubility, logP) influencing the compound's bioavailability, and how can they be experimentally determined?

Basic Research Question

  • logP : Measure via shake-flask method (octanol/water partition) or predict using ChemAxon software. Ideal range: 2–4 for membrane permeability .
  • Solubility : Use equilibrium solubility assays (PBS pH 7.4, 24h agitation). Low solubility (<50 µM) may necessitate prodrug strategies .
  • Thermal Stability : TGA/DSC analysis identifies decomposition points (>150°C suggests suitability for oral formulations) .

How does the presence of the 2-oxopiperidin-1-yl moiety impact the compound's interaction with biological targets, and what experimental approaches can validate these interactions?

Advanced Research Question

  • Role of 2-Oxopiperidinyl : The lactam ring may form hydrogen bonds with catalytic residues (e.g., serine hydrolases) or induce conformational changes in proteins .
  • Validation Methods :
    • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to immobilized targets.
    • Site-Directed Mutagenesis : Modify putative binding residues (e.g., Ala-scanning) to assess interaction loss .

What in vitro models are appropriate for preliminary evaluation of this compound's pharmacological potential?

Basic Research Question

  • Anticancer : NCI-60 cell panel screening with GI₅₀ determination .
  • Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
  • Cytotoxicity : Parallel assessment in non-cancerous lines (e.g., HEK-293) to calculate selectivity indices .

What strategies should be employed to optimize the compound's pharmacokinetic profile while maintaining its bioactivity?

Advanced Research Question

  • Prodrug Design : Introduce ester moieties at the acetamide carbonyl to enhance solubility (hydrolyzed in vivo) .
  • Formulation : Nanoencapsulation (PLGA nanoparticles) for sustained release.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450 liabilities .

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